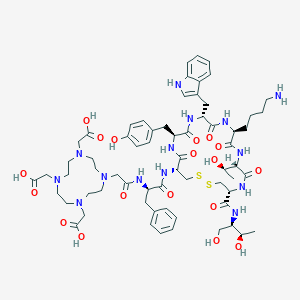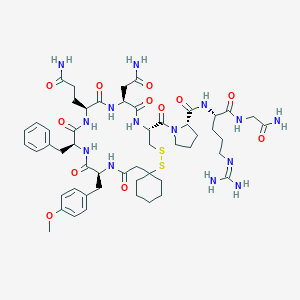
Splitomicin
Übersicht
Beschreibung
Splitomicin is a small molecule known for its role as a selective inhibitor of the Silent Information Regulator 2 (Sir2) protein, which is a type of nicotinamide adenine dinucleotide (NAD)-dependent histone deacetylase (HDAC). This compound has garnered significant attention due to its ability to modulate gene expression and DNA replication by inhibiting the deacetylase activity of Sir2 proteins .
Wissenschaftliche Forschungsanwendungen
Splitomicin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Krebsbehandlung, neurodegenerativen Erkrankungen und Herz-Kreislauf-Erkrankungen untersucht
Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf Histondeacetylasen abzielen.
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die NAD-abhängige Deacetylase-Aktivität von Sir2-Proteinen hemmt. Diese Hemmung führt zur Anhäufung von acetylierten Histonen, was zu einer veränderten Genexpression und DNA-Replikation führt. Die molekularen Ziele von this compound sind die Sir2-Proteinfamilie, die eine entscheidende Rolle in verschiedenen zellulären Prozessen wie Alterung, Stoffwechsel und Stressantwort spielt .
Wirkmechanismus
Target of Action
Splitomicin primarily targets the Silent Information Regulator 2 (SIR2) . SIR2 is a member of the sirtuin family, which are NAD±dependent histone deacetylases . These enzymes play crucial roles in many signaling pathways and are involved in various biological processes such as cell survival, senescence, proliferation, apoptosis, DNA repair, cell metabolism, and caloric restriction .
Mode of Action
This compound inhibits the NAD±dependent deacetylase activity of SIR2 . This inhibition prevents SIR2 from removing acetyl groups from proteins, thereby altering their function . It’s worth noting that this compound showed weaker inhibition on human sirt1 .
Biochemical Pathways
The inhibition of SIR2 by this compound affects various biochemical pathways. They are also involved in gene silencing, DNA repair, chromosomal stability, and longevity .
Pharmacokinetics
In general, the ADME properties of a compound can be predicted using computational methods .
Result of Action
The inhibition of SIR2 by this compound can lead to changes at the molecular and cellular levels. For instance, it can affect cell survival, senescence, proliferation, and apoptosis . It can also interfere with DNA repair and cell metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other compounds can affect the activity of this compound . .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Splitomicin interacts with the enzyme Sir2p, a NAD±dependent histone deacetylase . It inhibits the deacetylase activity of Sir2p, which is known to negatively regulate gene expression and initiation of DNA replication . The hydrolytically unstable lactone ring of this compound is critically important for its activity .
Cellular Effects
This compound has been shown to have various effects on cells. It can inhibit platelet aggregation induced by certain substances, suggesting a role in cellular signaling pathways . In the context of cancer research, this compound has been found to sensitize cancer cells to a variety of DNA-damaging agents by abrogating Sir2p downregulation of p53 expression .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of Sir2p’s histone deacetylase activity . This inhibition is achieved through the interaction of this compound with the active site of Sir2p, effectively blocking its function . This leads to changes in gene expression and impacts cellular processes.
Temporal Effects in Laboratory Settings
While specific long-term effects of this compound in laboratory settings are not extensively documented, it’s known that the compound is stable at 20°C and should be protected from prolonged exposure to light . It’s recommended that stock solutions be prepared fresh before use .
Dosage Effects in Animal Models
The effects of this compound dosage in animal models have not been extensively studied and documented. Sirtuins, the family of proteins that this compound targets, have been indicated in cellular studies and experiments in animal models to have potential therapeutic benefits .
Metabolic Pathways
This compound’s primary interaction is with the enzyme Sir2p, part of the sirtuin family of proteins. Sirtuins are involved in many metabolic pathways, regulating responses to stress and ensuring that damaged DNA is not propagated .
Subcellular Localization
The subcellular localization of this compound is likely to be wherever its target, the Sir2p enzyme, is located. As Sir2p is a histone deacetylase, it is likely to be found in the nucleus where it can interact with histones .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Eine gängige Methode beinhaltet die Cyclisierung von β-Naphthol mit Essigsäureanhydrid unter sauren Bedingungen, um die Lactonringstruktur zu bilden .
Industrielle Produktionsmethoden: Die industrielle Produktion von Splitomicin beinhaltet in der Regel die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsumgebungen, um Konsistenz und Qualität zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Splitomicin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Halogene und Nucleophile werden in Substitutionsreaktionen eingesetzt
Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation zu oxidierten Lactonderivaten führen, während die Reduktion zu reduzierten Lactonformen führen kann .
Vergleich Mit ähnlichen Verbindungen
Splitomicin ist unter den Histondeacetylase-Inhibitoren einzigartig, da es Sir2-Proteine selektiv hemmt. Ähnliche Verbindungen umfassen:
Cambinol: Hemmt sowohl SIRT1 als auch SIRT2, jedoch mit geringerer Spezifität im Vergleich zu this compound.
This compound zeichnet sich durch seine hohe Spezifität für Sir2-Proteine und seine Fähigkeit aus, die Genexpression und die DNA-Replikation effektiv zu modulieren .
Eigenschaften
IUPAC Name |
1,2-dihydrobenzo[f]chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13-8-6-11-10-4-2-1-3-9(10)5-7-12(11)15-13/h1-5,7H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFPDBUKMJDAJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC2=C1C3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017436 | |
| Record name | 1,2-Dihydro-3H-benzo[f]chromen-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5690-03-9 | |
| Record name | Splitomicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5690-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-3H-benzo[f]chromen-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-13-(trifluoromethyl)-1-oxacyclohexadeca-10,13-diene-2,6-dione](/img/structure/B548475.png)









![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)



